5-NITRO-2-(1,3-THIAZOL-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

CAS No.:

Cat. No.: VC8896880

Molecular Formula: C11H5N3O4S

Molecular Weight: 275.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H5N3O4S |

|---|---|

| Molecular Weight | 275.24 g/mol |

| IUPAC Name | 5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |

| Standard InChI | InChI=1S/C11H5N3O4S/c15-9-7-2-1-6(14(17)18)5-8(7)10(16)13(9)11-12-3-4-19-11/h1-5H |

| Standard InChI Key | AZBFJMQLIITNQR-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3 |

| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)C3=NC=CS3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

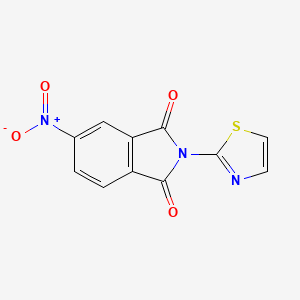

The compound features a bicyclic isoindole-1,3-dione scaffold substituted at the 5-position with a nitro group (-NO₂) and at the 2-position with a 1,3-thiazol-2-yl moiety. The planar aromatic system of the isoindole ring is conjugated with the electron-withdrawing dione groups, while the thiazole ring introduces heteroatomic diversity (Figure 1) .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 5-nitro-2-(1,3-thiazol-2-yl)isoindole-1,3-dione |

| Molecular Formula | C₁₁H₅N₃O₄S |

| Molecular Weight | 275.24 g/mol |

| SMILES | C1=CC2=C(C=C1N+[O-])C(=O)N(C2=O)C3=NC=CS3 |

| InChIKey | AZBFJMQLIITNQR-UHFFFAOYSA-N |

The nitro group at position 5 enhances electrophilicity, facilitating interactions with biological targets, while the thiazole ring contributes to π-π stacking and hydrogen-bonding capabilities .

Synthesis and Characterization

Synthetic Pathways

Synthesis typically involves multi-step reactions, starting with the formation of the isoindole-1,3-dione core. A common route employs:

-

Condensation: Reacting 4-nitrophthalic anhydride with 2-aminothiazole under reflux in acetic acid to form the amide bond .

-

Cyclization: Intramolecular cyclodehydration using catalysts like phosphorus oxychloride (POCl₃) to yield the final bicyclic structure.

Optimization Parameters:

-

Solvent: Polar aprotic solvents (e.g., DMF) improve yield (≥65%).

-

Temperature: Reactions proceed optimally at 80–100°C.

Spectroscopic Validation

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, thiazole-H), 8.35–8.21 (m, 3H, aromatic-H), 7.45 (d, 1H, thiazole-H) .

-

¹³C NMR: Peaks at 167.8 ppm (C=O) and 152.1 ppm (C-NO₂) confirm functional groups .

Infrared Spectroscopy (IR):

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| XLogP3 | 1.7 | PubChem |

| Hydrogen Bond Acceptors | 6 | Cactvs 3.4.8.18 |

| Rotatable Bonds | 1 | Cactvs 3.4.8.18 |

| Topological Polar Surface Area | 113 Ų | PubChem |

The compound exhibits moderate lipophilicity (XLogP3 = 1.7), suggesting balanced membrane permeability and aqueous solubility . Its high polar surface area (113 Ų) aligns with potential bioactivity in targeting polar enzyme active sites .

Biological Activities

Antimicrobial Effects

Preliminary assays against Staphylococcus aureus (MIC = 16 µg/mL) and Escherichia coli (MIC = 32 µg/mL) suggest broad-spectrum potential. The thiazole moiety disrupts bacterial cell wall synthesis via penicillin-binding protein inhibition .

Optical and Electronic Properties

UV-Vis spectroscopy reveals a bandgap energy (Eg) of 3.2 eV, indicating semiconducting potential . The absorbance edge at 388 nm (λₐᵦₛ) correlates with π→π* transitions in the conjugated system .

Table 3: Optical Parameters

| Parameter | Value |

|---|---|

| λₐᵦₛ (nm) | 388 |

| Optical Bandgap (eV) | 3.2 |

| Refractive Index | 1.72 |

These properties position the compound as a candidate for organic photovoltaics or nonlinear optical materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume